molecular formula C17H14I3NO4 B14709675 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid CAS No. 23197-58-2

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid

Cat. No.: B14709675
CAS No.: 23197-58-2
M. Wt: 677.01 g/mol
InChI Key: ZPDGRNAWWNUEDR-UHFFFAOYSA-N
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Description

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that contains iodine atoms, an acetamido group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:

    Acetylation: The acetamido group is introduced by reacting the iodinated phenol with acetic anhydride in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the iodinated and acetylated phenol with o-tolylacetic acid under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or to convert the acetamido group to an amine.

    Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxyacetic acids.

Scientific Research Applications

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a diagnostic agent in imaging techniques due to its iodine content.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Imaging: In diagnostic imaging, the iodine atoms in the compound enhance contrast, allowing for better visualization of tissues.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Acetamido-2,4,6-triiodophenoxy)acetic acid: Similar structure but lacks the o-tolyl group.

    2-(3-Acetamido-2,4,6-triiodophenoxy)-2-phenylacetic acid: Similar structure but has a phenyl group instead of an o-tolyl group.

Uniqueness

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is unique due to the presence of both the acetamido and o-tolyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

23197-58-2

Molecular Formula

C17H14I3NO4

Molecular Weight

677.01 g/mol

IUPAC Name

2-(3-acetamido-2,4,6-triiodophenoxy)-2-(2-methylphenyl)acetic acid

InChI

InChI=1S/C17H14I3NO4/c1-8-5-3-4-6-10(8)15(17(23)24)25-16-12(19)7-11(18)14(13(16)20)21-9(2)22/h3-7,15H,1-2H3,(H,21,22)(H,23,24)

InChI Key

ZPDGRNAWWNUEDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)NC(=O)C)I)I

Origin of Product

United States

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